

heptafluoroisopropyl acrylate chemical properties and structure

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Compound of Interest

Compound Name: *Heptafluoroisopropyl acrylate*

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An In-depth Technical Guide to Heptafluoroisopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for **heptafluoroisopropyl acrylate** (HFIPA). This fluorinated monomer is of significant interest in polymer chemistry and materials science, particularly for the development of advanced polymers with applications in pharmaceuticals, specialty coatings, and other high-performance materials.

Core Chemical Identity and Structure

Heptafluoroisopropyl acrylate, systematically named 1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate, is an ester of acrylic acid and heptafluoroisopropanol. The presence of the bulky, highly electronegative heptafluoroisopropyl group imparts unique properties to the monomer and its subsequent polymers, including low surface energy, hydrophobicity, and chemical resistance.

Caption: Chemical Structure of **Heptafluoroisopropyl Acrylate**.

Physicochemical and Spectroscopic Properties

The key properties of **heptafluoroisopropyl acrylate** are summarized in the table below.

These values are critical for understanding its reactivity, processing, and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ F ₇ O ₂	[1] [2]
Molecular Weight	240.08 g/mol	[3] [1]
CAS Number	13057-08-4	[3] [1]
Appearance	Liquid	
Boiling Point	86 °C	
Density	1.4 g/cm ³	[4]
Refractive Index	1.312	[4]
SMILES	C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F	
InChI	InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2	

Spectroscopic Signature Analysis

While experimental spectra for this specific molecule are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

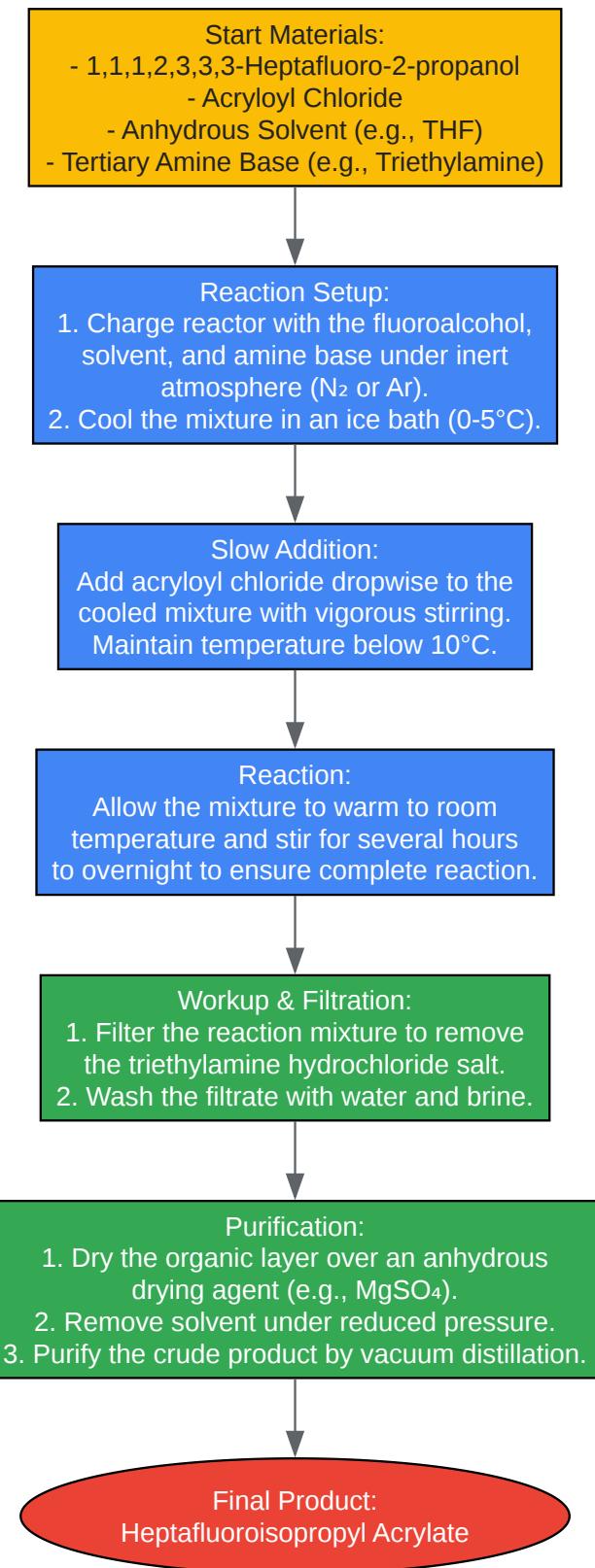
- ¹H NMR: The spectrum is expected to be relatively simple, showing signals for the three vinyl protons of the acrylate group. These would appear as distinct multiplets in the typical olefinic region (approx. 5.8-6.5 ppm), with characteristic splitting patterns (geminal, cis, and trans couplings).
- ¹³C NMR: Key signals would include the carbonyl carbon of the ester (approx. 165 ppm), two carbons of the vinyl group (approx. 128-132 ppm), and the carbons of the heptafluoroisopropyl group. The latter would exhibit complex splitting patterns due to C-F coupling.

- ^{19}F NMR: This is a crucial technique for characterizing this molecule. Two distinct signals are expected: one for the six fluorine atoms of the two $-\text{CF}_3$ groups and another for the single fluorine atom on the tertiary carbon ($-\text{CF}-$). These signals would likely appear as a doublet and a septet, respectively, due to F-F coupling.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include a strong $\text{C}=\text{O}$ stretching vibration for the ester carbonyl group (around $1730\text{-}1750\text{ cm}^{-1}$), $\text{C}=\text{C}$ stretching for the acrylate double bond (around 1635 cm^{-1}), and very strong, broad C-F stretching bands in the region of $1100\text{-}1300\text{ cm}^{-1}$.

Experimental Protocols: A Representative Synthesis

A common and effective method for the synthesis of fluorinated acrylates is the esterification of an acryloyl halide with the corresponding fluorinated alcohol. The following protocol describes a representative procedure for the synthesis of **heptafluoroisopropyl acrylate**.

Reaction: Acryloyl chloride + 1,1,1,2,3,3,3-Heptafluoro-2-propanol \rightarrow **Heptafluoroisopropyl acrylate** + HCl

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Caption: Representative workflow for the synthesis of **Heptafluoroisopropyl Acrylate**.

Detailed Methodology:

- **Reaction Setup:** A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,1,1,2,3,3,3-heptafluoro-2-propanol (1.0 eq), a suitable anhydrous solvent such as tetrahydrofuran (THF), and a tertiary amine base like triethylamine (1.1 eq). The triethylamine acts as a scavenger for the HCl byproduct. The flask is cooled in an ice-water bath to 0-5 °C.
- **Addition of Acryloyl Chloride:** Acryloyl chloride (1.05 eq) is added dropwise to the stirred, cooled solution via the dropping funnel over a period of 30-60 minutes. The internal temperature should be carefully monitored and maintained below 10 °C to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 4-16 hours to ensure the reaction goes to completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** The reaction mixture, containing the precipitated triethylamine hydrochloride salt, is filtered. The filtrate is then transferred to a separatory funnel and washed sequentially with deionized water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, and finally with brine.
- **Purification:** The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. After filtering off the drying agent, the solvent is removed using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield the final **heptafluoroisopropyl acrylate** monomer.

Safety and Handling

Heptafluoroisopropyl acrylate is classified as a flammable liquid and an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. labsolu.ca [labsolu.ca]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. HEPTAFLUOROISOPROPYL ACRYLATE CAS#: 13057-08-4 [m.chemicalbook.com]
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